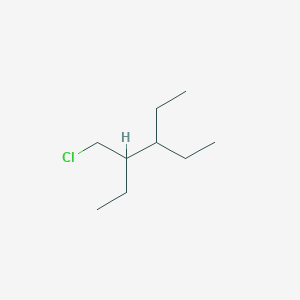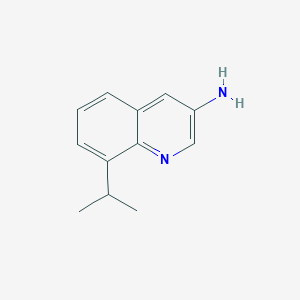![molecular formula C12H16N2O B13206369 1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}-1H-pyrazole](/img/structure/B13206369.png)
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1'-cyclopropane]-6-yl}-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole is a complex organic compound with the molecular formula C12H16N2O. This compound is characterized by its unique spirocyclic structure, which includes a bicycloheptane ring fused with a cyclopropane ring and a pyrazole moiety. The presence of these structural elements imparts distinct chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic intermediate through a cycloaddition reaction, followed by the introduction of the pyrazole ring via a condensation reaction. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole: This compound itself serves as a reference point for comparison.
7-Oxabicyclo[4.1.0]heptane: A structurally related compound with a similar bicyclic framework but lacking the pyrazole moiety.
Bicyclo[4.1.0]heptane: Another related compound with a bicyclic structure but without the spiro and pyrazole components.
Uniqueness
1-Methyl-5-{7-oxaspiro[bicyclo[4.1.0]heptane-3,1’-cyclopropane]-6-yl}-1H-pyrazole is unique due to its spirocyclic structure, which imparts distinct chemical reactivity and biological activity. The presence of both the bicycloheptane and pyrazole moieties allows for diverse interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
1-methyl-5-spiro[7-oxabicyclo[4.1.0]heptane-4,1'-cyclopropane]-1-ylpyrazole |
InChI |
InChI=1S/C12H16N2O/c1-14-9(2-7-13-14)12-6-5-11(3-4-11)8-10(12)15-12/h2,7,10H,3-6,8H2,1H3 |
Clave InChI |
FBCZCUABTSSJAW-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)C23CCC4(CC4)CC2O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



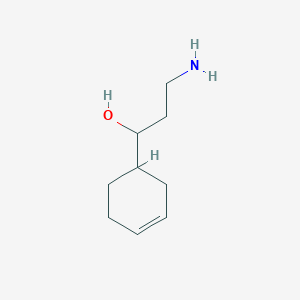
![[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13206306.png)
![4-(1-Methyl-1H-pyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13206315.png)
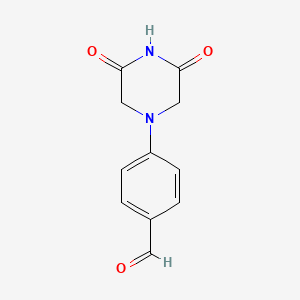
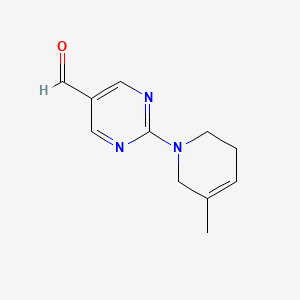
![4-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13206325.png)

![1-[1-(Aminomethyl)cyclobutyl]-1-cyclobutylethan-1-ol](/img/structure/B13206343.png)

![5,7-Dicyclopropyl-6-methyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B13206354.png)

